molecular formula C18H18N2O2S B11322248 N-(8-butoxyquinolin-5-yl)thiophene-2-carboxamide

N-(8-butoxyquinolin-5-yl)thiophene-2-carboxamide

Cat. No.: B11322248
M. Wt: 326.4 g/mol
InChI Key: XVTGGOZRLOBFJC-UHFFFAOYSA-N
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Description

N-(8-butoxyquinolin-5-yl)thiophene-2-carboxamide is a compound that belongs to the class of heterocyclic organic compounds It features a quinoline ring fused with a thiophene ring, and a butoxy group attached to the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-butoxyquinolin-5-yl)thiophene-2-carboxamide typically involves the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride in a solvent such as propan-2-ol. The reaction mixture is refluxed for a few hours to yield the desired product . The reaction can be represented as follows:

Quinolin-5-amine+Thiophene-2-carbonyl chlorideN-(quinolin-5-yl)thiophene-2-carboxamide\text{Quinolin-5-amine} + \text{Thiophene-2-carbonyl chloride} \rightarrow \text{N-(quinolin-5-yl)thiophene-2-carboxamide} Quinolin-5-amine+Thiophene-2-carbonyl chloride→N-(quinolin-5-yl)thiophene-2-carboxamide

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(8-butoxyquinolin-5-yl)thiophene-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium hexacyanoferrate(III) in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various electrophiles such as nitric acid, sulfuric acid, bromine, and acetic anhydride.

Major Products Formed

    Oxidation: Formation of thiazoloquinoline derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of nitrated, sulfonated, brominated, formylated, and acylated derivatives.

Mechanism of Action

The mechanism of action of N-(8-butoxyquinolin-5-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(8-butoxyquinolin-5-yl)thiophene-2-carboxamide is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties.

Properties

Molecular Formula

C18H18N2O2S

Molecular Weight

326.4 g/mol

IUPAC Name

N-(8-butoxyquinolin-5-yl)thiophene-2-carboxamide

InChI

InChI=1S/C18H18N2O2S/c1-2-3-11-22-15-9-8-14(13-6-4-10-19-17(13)15)20-18(21)16-7-5-12-23-16/h4-10,12H,2-3,11H2,1H3,(H,20,21)

InChI Key

XVTGGOZRLOBFJC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C2C(=C(C=C1)NC(=O)C3=CC=CS3)C=CC=N2

Origin of Product

United States

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